(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-8-5-11(19-23-8)14(21)18-15-20(3-4-22-2)13-10(17)6-9(16)7-12(13)24-15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCHTNAZQSAWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, with CAS number 946202-47-7, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 353.3 g/mol. The structure features a benzo[d]thiazole moiety, an isoxazole ring, and various functional groups that may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 946202-47-7 |
| Molecular Formula | C₁₅H₁₃F₂N₃O₃S |
| Molecular Weight | 353.3 g/mol |
| Functional Groups | Amide, Thiazole, Isoxazole |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant pharmacological activities:
- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram range . This suggests potential use in treating tuberculosis and possibly other bacterial infections.
- Anticancer Potential : Compounds containing isoxazole and thiazole moieties have been studied for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the design of thiazole-based compounds that showed promising antitubercular activity against resistant strains . Such findings provide a framework for understanding how modifications to the structure can enhance biological activity.
- Another investigation into substituted isoxazoles emphasized their potential as anticancer agents by demonstrating their ability to inhibit cell proliferation in various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorine Substitution Patterns
(a) Monofluoro vs. Difluoro Derivatives
The compound in , (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (C₁₅H₁₄FN₃O₃S , MW 335.4 g/mol), differs by having only a 4-fluoro substituent. The absence of the 6-fluoro group reduces electron-withdrawing effects, which may lower binding affinity compared to the target compound. Fluorine’s electronegativity also influences metabolic stability; difluoro substitution typically confers greater resistance to oxidative degradation .
(b) Ethyl vs. Methoxyethyl Substituents
describes N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (C₁₉H₁₂F₂N₂O₃S, MW 386.4 g/mol). Here, the ethyl group on the benzothiazole nitrogen reduces polarity compared to the methoxyethyl chain in the target compound. ethyl’s lower polarity) .
Heterocyclic Modifications
(a) Isoxazole vs. Chromene Carboxamide
The target compound’s 5-methylisoxazole-3-carboxamide contrasts with the 2-oxochromene-3-carboxamide in . Isoxazole’s smaller ring system and methyl group favor hydrophobic interactions, while chromene’s fused benzene ring may enhance π-π stacking but increase molecular weight (386.4 vs. 353.4 g/mol). Isoxazole’s nitrogen-oxygen atoms also offer hydrogen-bond acceptor sites absent in chromene .
(b) Thiadiazole vs. Benzo[d]thiazole
reports thiadiazole derivatives like compound 8a (C₂₃H₁₈N₄O₂S, MW 414.49 g/mol), which replaces the benzo[d]thiazole with a thiadiazole ring. Benzo[d]thiazole’s fused aromatic system provides rigidity, favoring target engagement in enzyme pockets .
Functional Group Comparisons
(a) Carboxamide Linkages
The target compound’s carboxamide group is shared with ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. However, the trifluoromethyl group in is a stronger electron-withdrawing substituent than fluorine, which may improve stability but reduce solubility.
(b) Charged vs. Neutral Species
’s quinolinium iodides (e.g., I8) are positively charged, enhancing water solubility but limiting membrane permeability. The target compound’s neutral carboxamide avoids this trade-off, favoring passive diffusion across biological membranes .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to , involving condensation of enaminones with active methylene compounds. Yields of 70–80% are achievable with optimized conditions .
- Biological Activity: Fluorine substitution correlates with enhanced kinase inhibition in benzothiazoles (e.g., ’s IC₅₀ values for thiadiazoles). The target compound’s difluoro groups may improve potency over monofluoro analogues .
- Solubility vs. Permeability : The methoxyethyl group’s polarity (~84.3 Ų polar surface area) suggests moderate solubility, whereas ’s trifluoromethyl derivatives prioritize stability over absorption .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-ylidene)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and isoxazole-3-carboxamide derivatives. Ethanol is commonly used as a solvent, with yields sensitive to substituent electronic effects. For example, electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring may reduce yields due to steric hindrance or reduced reactivity. Reaction optimization should include solvent screening (e.g., ethanol vs. acetonitrile) and temperature control to balance reactivity and byproduct formation .
Q. How can researchers confirm the structural integrity of the synthesized compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : A singlet for the methoxy group (~δ 3.3 ppm) and distinct aromatic protons for the difluorobenzothiazole moiety (δ 6.8–7.5 ppm).
- ¹³C NMR : Carbonyl carbons (~δ 165–170 ppm) and fluorine-coupled splitting in the aromatic region.
Infrared (IR) spectroscopy should confirm the carboxamide C=O stretch (~1670 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- Microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria).
- Cell viability assays (e.g., MTT or SRB assays on cancer cell lines).
Focus on dose-response curves and IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the benzothiazole and isoxazole rings. For example:
- Replace the 2-methoxyethyl group with bulkier alkyl chains to assess steric effects.
- Introduce electron-donating groups (e.g., -OCH₃) on the benzothiazole to enhance electron density.
Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like kinases or bacterial enzymes. Validate predictions with enzymatic inhibition assays .
Q. What strategies resolve contradictions in spectral data or biological activity between synthetic batches?
- Methodological Answer : Contradictions may arise from:
- Stereochemical impurities : Use chiral HPLC to isolate enantiomers and compare bioactivity.
- Solvent residues : Perform thorough purification (e.g., flash chromatography, recrystallization) and analyze via GC-MS.
- Batch variability : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and document deviations rigorously .
Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be assessed for this compound?
- Methodological Answer : Conduct rodent studies with:
- Oral/intravenous administration to calculate bioavailability (F%).
- Plasma sampling over time for LC-MS/MS analysis to determine t₁/₂ and clearance rates.
Include metabolite identification via liver microsomal assays to assess metabolic stability .
Q. What catalytic systems improve the efficiency of key synthetic steps (e.g., cyclization or carboxamide formation)?
- Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can enhance yield and selectivity. Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and ligand selection (e.g., PPh₃ vs. bidentate ligands) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
